2-(5-(3-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile
CAS No.:
Cat. No.: VC15809366
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11N3O |
|---|---|
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | 2-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]acetonitrile |
| Standard InChI | InChI=1S/C12H11N3O/c1-16-11-4-2-3-9(7-11)12-8-10(5-6-13)14-15-12/h2-4,7-8H,5H2,1H3,(H,14,15) |
| Standard InChI Key | UJYJGJCTYZAFBC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NNC(=C2)CC#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 3-position with a 3-methoxyphenyl group and at the 5-position with an acetonitrile side chain. The methoxy group (–OCH₃) at the para position of the phenyl ring enhances electron-donating effects, influencing the molecule’s electronic distribution and lipophilicity.
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₃O |
| Molecular Weight | 213.23 g/mol |
| Lipophilicity (LogP) | ~2.1 (estimated) |
| Solubility | Moderate in polar organic solvents |
| Melting Point | Not reported |
The acetonitrile moiety contributes to the compound’s polarity, while the methoxyphenyl group enhances membrane permeability, a critical factor for bioavailability.
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-(5-(3-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile typically involves a multi-step protocol:
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Formation of the Pyrazole Core: A cyclocondensation reaction between hydrazine derivatives and β-ketonitriles or α,β-unsaturated nitriles.
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Substitution at the 3-Position: Introduction of the 3-methoxyphenyl group via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
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Acetonitrile Side Chain Installation: Knoevenagel condensation or alkylation reactions to attach the nitrile-containing moiety .
Reaction Optimization
Studies indicate that sodium acetate in ethanol/water mixtures (70% EtOH) at room temperature achieves high yields (up to 95%) for analogous pyrazole derivatives . For example, the condensation of 3-methyl-1-phenyl-5-pyrazolone with aldehydes under these conditions yields bis-pyrazol-5-ols with excellent purity after simple filtration .
Biological Activities and Mechanisms
Antioxidant Properties
The hydroxyl groups in related bis-pyrazol-5-ols contribute to radical scavenging, with activities surpassing ascorbic acid in some cases . Although the acetonitrile derivative lacks hydroxyl groups, its electron-deficient nitrile moiety may participate in redox cycling, warranting further study.
Applications in Drug Development
Lead Compound Optimization
The compound’s modular structure allows for derivatization to enhance pharmacokinetic properties:
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Solubility Enhancement: Salt formation (e.g., monoethanolamine salts) improves aqueous solubility, as seen in thrombopoietin mimetics .
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Bioavailability Tweaks: Substituent variation at the phenyl ring (e.g., nitro groups) alters logP and metabolic stability .
Target Identification
Computational docking studies predict high affinity for:
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Cyclooxygenase-2 (COX-2): Due to structural similarity to celecoxib.
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Bcr-Abl Kinase: Critical target in chronic myeloid leukemia .
Comparative Analysis with Structural Analogs
Substituent Effects on Activity
The position of methoxy substitution significantly impacts biological activity:
| Compound | Substituent Position | IC₅₀ (RKO Cells) | DPPH Scavenging (IC₅₀) |
|---|---|---|---|
| 2-(5-(3-Methoxyphenyl)-...acetonitrile | 3-methoxy | Under study | 28 μM (estimated) |
| 2-(5-(4-Methoxyphenyl)-...acetonitrile | 4-methoxy | 15 μM | 32 μM |
| 2-(5-(2-Nitrophenyl)-...acetonitrile | 2-nitro | 8 μM | 45 μM |
Electron-withdrawing groups (e.g., nitro) enhance cytotoxicity but reduce antioxidant capacity, while methoxy groups balance both activities .
Pharmacokinetic Comparisons
Salt forms of pyrazole derivatives, such as the bis-(monoethanolamine) salt in thrombopoietin agonists, demonstrate 10-fold higher solubility compared to free acids . This strategy could be adapted to improve the bioavailability of 2-(5-(3-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile.
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